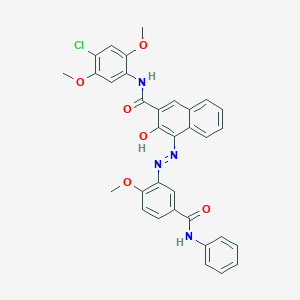![molecular formula C8H4F3NO B035929 5-(Trifluoromethyl)benzo[d]oxazole CAS No. 1267217-46-8](/img/structure/B35929.png)
5-(Trifluoromethyl)benzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Trifluoromethyl)benzo[d]oxazole is a compound that has been studied for its potential in various applications due to its unique molecular structure. This compound has been a subject of interest in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of benzo[d]oxazole derivatives, including those substituted with trifluoromethyl groups, typically involves a one-pot synthesis process. This process may dispense the need for ortho-disubstituted precursors and proceed via CN formation followed by CO cyclization (Tangellamudi et al., 2018).
Molecular Structure Analysis
The molecular structure of benzo[d]oxazole derivatives can be confirmed using single crystal X-ray diffraction studies. This method helps to unambiguously determine the structure of these compounds (Marjani, 2013).
Chemical Reactions and Properties
5-(Trifluoromethyl)benzo[d]oxazole derivatives can participate in various chemical reactions due to their active sites. For example, the reaction with n-butyllithium leads to metalation at specific positions, allowing for further functionalization (Uhlmann et al., 1997).
Physical Properties Analysis
The physical properties of 5-(Trifluoromethyl)benzo[d]oxazole derivatives are closely linked to their molecular geometry. Studies using methods like X-ray crystallography and NMR spectroscopy provide detailed insights into their physical characteristics (Marjani, 2013).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of 5-(Trifluoromethyl)benzo[d]oxazole derivatives, can be influenced by their molecular structure. For example, the presence of the trifluoromethyl group can affect the electron distribution within the molecule, impacting its chemical behavior (Zhu et al., 2015).
Applications De Recherche Scientifique
Therapeutic Potential and Synthetic Approaches
Oxazole Derivatives for Therapeutic Agents
Oxazoles, including structures like 5-(Trifluoromethyl)benzo[d]oxazole, are present in numerous natural and synthetic pharmacologically active compounds. These derivatives exhibit a wide spectrum of pharmacological profiles, such as anticancer, antimicrobial, antihyperglycemic, and anti-inflammatory activities. The flexibility of the oxazole ligand for targeting molecular levels (enzyme/receptor) makes it an attractive scaffold for the development of effective therapeutic agents (Kaur et al., 2018).
Benzoxazole Derivatives in Medicinal Chemistry
Benzoxazoles, including those derived from 5-(Trifluoromethyl)benzo[d]oxazole, are significant in medicinal chemistry due to their important pharmacological activities. They have shown promising properties in material science and are synthesized using techniques such as microwave-assisted synthesis. This method increases diversity and speeds up research in modern chemistry, making the synthesis of benzoxazole derivatives more efficient (Özil & Menteşe, 2020).
Microwave-Assisted Synthesis of Biorelevant Benzazoles
The synthesis of biorelevant benzazoles, potentially including 5-(Trifluoromethyl)benzo[d]oxazole, under microwave irradiation is highlighted as an efficient and green chemistry tool. This approach is beneficial for the speedy generation of synthetic targets, offering improved yields and reduced reaction times for the development of benzazole-based therapeutic leads (Seth, Purohit, & Chakraborti, 2018).
Orientations Futures
The future directions in the study of 5-(Trifluoromethyl)benzo[d]oxazole and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities . More research is needed to fully understand their potential applications in various fields, including medicinal chemistry .
Propriétés
IUPAC Name |
5-(trifluoromethyl)-1,3-benzoxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO/c9-8(10,11)5-1-2-7-6(3-5)12-4-13-7/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKOEMQMBVZOSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10617688 |
Source


|
| Record name | 5-(Trifluoromethyl)-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10617688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)benzo[d]oxazole | |
CAS RN |
1267217-46-8 |
Source


|
| Record name | 5-(Trifluoromethyl)-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10617688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

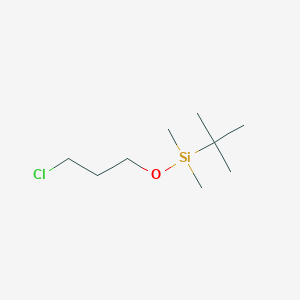

![Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B35881.png)
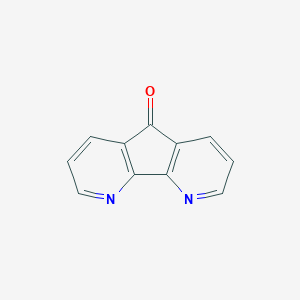



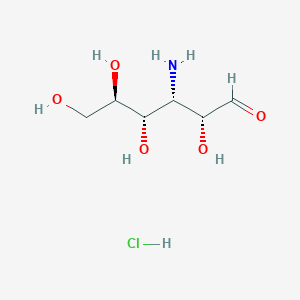
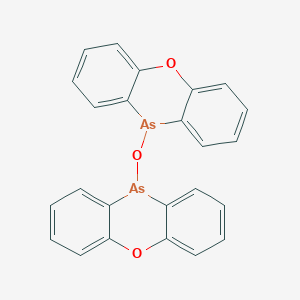
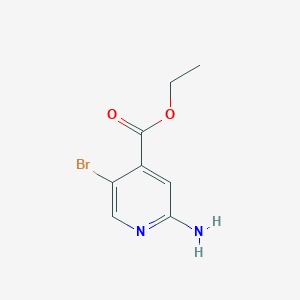

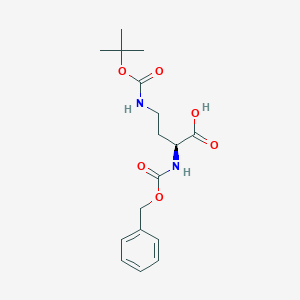
![Benzamide, 3,3'-[(2-chloro-5-methyl-1,4-phenylene)bis[imino(1-acetyl-2-oxo-2,1-ethanediyl)-2,1-diazenediyl]]bis[4-chloro-N-[2-(4-chlorophenoxy)-5-(trifluoromethyl)phenyl]-](/img/structure/B35975.png)
